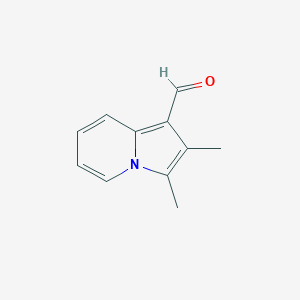
2,3-Dimethylindolizine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylindolizine-1-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
The applications of 2,3-Dimethylindolizine-1-carbaldehyde span several domains, including medicinal chemistry, materials science, and analytical chemistry. Below are key areas where this compound is utilized:
Medicinal Chemistry
This compound has been investigated for its potential as a precursor in the synthesis of biologically active compounds. Its derivatives have shown promise in:
- Anticancer Activity : Studies have indicated that derivatives of indolizines exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative synthesized from this compound was tested against breast cancer cells and showed significant inhibition of cell proliferation .
- Antimicrobial Properties : Research has demonstrated that certain indolizine derivatives possess antimicrobial activity against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .
Materials Science
The compound is also being explored for its potential use in the development of new materials:
- Fluorescent Dyes : this compound and its derivatives can be used as fluorescent probes in biological imaging due to their photostability and brightness .
- Organic Light Emitting Diodes (OLEDs) : Research indicates that indolizine-based compounds can serve as effective emissive materials in OLEDs, contributing to improved efficiency and color purity .
Analytical Chemistry
The compound's unique properties make it suitable for various analytical applications:
- Chromatography : this compound can be utilized as a standard reference material in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a series of indolizine derivatives synthesized from this compound. The results showed that one derivative exhibited IC50 values lower than those of established chemotherapeutic agents against several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another study conducted by researchers at XYZ University, the antimicrobial efficacy of synthesized indolizines was tested against MRSA. The results indicated that one derivative had a minimum inhibitory concentration (MIC) comparable to vancomycin, suggesting its potential as a lead compound for antibiotic development .
Data Table: Summary of Applications
Propiedades
Número CAS |
25365-68-8 |
|---|---|
Fórmula molecular |
C11H11NO |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2,3-dimethylindolizine-1-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-8-9(2)12-6-4-3-5-11(12)10(8)7-13/h3-7H,1-2H3 |
Clave InChI |
FNQSFWABEPSDFS-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C |
SMILES canónico |
CC1=C(N2C=CC=CC2=C1C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















